molecular formula C17H33N3O2 B1328250 Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate CAS No. 1119451-19-2

Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate

Cat. No.: B1328250
CAS No.: 1119451-19-2
M. Wt: 311.5 g/mol
InChI Key: BQWFGWMYGDUCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₃₃N₃O₂ corresponds to a molecular weight of 311.5 g/mol . Key contributions include:

  • Carbon (65.5%) : 17 atoms from the piperidine rings, propyl chain, and ethyl ester.
  • Hydrogen (10.7%) : 33 atoms, predominantly from aliphatic chains.
  • Nitrogen (13.5%) : 3 atoms from the piperidine and secondary amine groups.
  • Oxygen (10.3%) : 2 atoms from the carboxylate ester.

Table 1: Elemental Composition

Element Count Contribution (%)
C 17 65.5
H 33 10.7
N 3 13.5
O 2 10.3

This composition aligns with piperidine derivatives exhibiting moderate lipophilicity (XLogP3-AA: 2.3).

Stereochemical Configuration and Conformational Flexibility

The compound exhibits 7 rotatable bonds , primarily within the propylamino linker and ester group, enabling significant conformational flexibility. Key stereochemical features include:

  • Piperidine rings : Adopt chair conformations to minimize steric strain.
  • Chiral centers : Potential at C4 of the main piperidine ring and C3 of the propyl chain, though racemization is likely uncharacterized in current literature.
  • Amine group : The secondary amine (N-H) participates in hydrogen bonding, influencing intramolecular interactions.

Figure 1: Predicted Chair Conformations

  • Main piperidine ring : Substituents at C1 (ester) and C4 (propylamino) adopt equatorial positions.
  • 4-Methylpiperidine : Methyl group favors equatorial orientation to reduce 1,3-diaxial interactions.

Crystallographic Data and Solid-State Arrangements

No direct crystallographic data exists for this compound. However, analogous piperidine derivatives provide insights:

  • Piperidine-1-carboxylates : Typically form monoclinic crystals with P2₁/c symmetry.
  • Intermolecular interactions : Dominated by van der Waals forces and weak C-H···O hydrogen bonds between ester groups.

Table 2: Hypothetical Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a=10.2 Å, b=8.4 Å, c=12.1 Å
Z 4

Comparative Analysis with Related Piperidine Derivatives

Table 3: Structural and Functional Comparison

Compound Molecular Formula Key Substituents XLogP3-AA Rotatable Bonds
Target compound C₁₇H₃₃N₃O₂ 4-Methylpiperidinylpropylamino 2.3 7
Ethyl 4-aminopiperidine-1-carboxylate C₈H₁₆N₂O₂ Primary amine at C4 0.9 4
Ethyl 4-morpholinopiperidine-1-carboxylate C₁₂H₂₂N₂O₃ Morpholine at C4 1.1 5
  • Lipophilicity : The 4-methylpiperidinylpropylamino group increases hydrophobicity compared to morpholine or primary amine analogs.
  • Bioactivity : Piperidine derivatives with elongated substituents (e.g., propylamino chains) show enhanced binding to σ receptors, as seen in PK-11195 analogs.

Key Structural Differentiators :

  • Bulkier substituents : The 4-methylpiperidine moiety increases steric hindrance, potentially affecting receptor selectivity.
  • Hydrogen-bonding capacity : The secondary amine provides a hydrogen-bond donor absent in morpholine derivatives.

Properties

IUPAC Name

ethyl 4-[3-(4-methylpiperidin-1-yl)propylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O2/c1-3-22-17(21)20-13-7-16(8-14-20)18-9-4-10-19-11-5-15(2)6-12-19/h15-16,18H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWFGWMYGDUCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCCCN2CCC(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach:

  • Step 1: Preparation of the 4-(3-aminopropyl)piperidine intermediate or its protected form.
  • Step 2: Nucleophilic substitution or coupling of the 4-methylpiperidine moiety onto the propylamino linker.
  • Step 3: Introduction of the ethyl carbamate group at the piperidine nitrogen via carbamoylation.

This approach allows modular assembly and purification at intermediate stages.

Detailed Synthetic Route

Synthesis of 4-(3-aminopropyl)piperidine Intermediate
  • Starting from piperidine, selective substitution at the 4-position is achieved by halogenation (e.g., bromination) followed by nucleophilic displacement with 3-aminopropyl derivatives.
  • Protection of the amino group (e.g., Boc or carbamate protection) is often employed to prevent side reactions during subsequent steps.
Coupling with 4-Methylpiperidine
  • The 4-methylpiperidine unit is introduced via nucleophilic substitution on the propyl chain bearing a leaving group (e.g., halide or tosylate).
  • Alternatively, reductive amination methods can be used where the 4-methylpiperidine reacts with an aldehyde or ketone precursor on the propyl chain.
  • Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) facilitate amide bond formation if amide linkages are involved in analogs.
Carbamoylation to Form Ethyl Carbamate
  • The piperidine nitrogen is carbamoylated using ethyl chloroformate or ethyl isocyanate under basic conditions.
  • Reaction conditions are optimized to avoid over-carbamoylation or side reactions.
  • Typical solvents include dichloromethane or acetonitrile, with bases such as triethylamine or pyridine.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Halogenation of piperidine NBS (N-bromosuccinimide) CCl4 or DCM 0-25 °C 70-85 Selective 4-bromopiperidine formation
Nucleophilic substitution 3-aminopropylamine, base Ethanol or MeOH Reflux 65-80 Aminopropyl substitution
Protection of amino group Boc2O or ethyl chloroformate DCM 0-25 °C 80-90 Protects amine for next steps
Coupling with 4-methylpiperidine EDC, HOBt, DIPEA (base) Acetonitrile RT 75-85 Amide bond formation
Carbamoylation Ethyl chloroformate, triethylamine DCM 0-25 °C 70-90 Formation of ethyl carbamate

Alternative Synthetic Approaches

  • Reductive amination: Direct coupling of 4-methylpiperidine with aldehyde-functionalized propyl intermediates followed by reduction with sodium borohydride or borane complexes.
  • Amide reduction: In some analog syntheses, amides formed by coupling are reduced to amines using borane dimethylsulfide complexes under reflux in tetrahydrofuran, as reported in related piperidine derivative syntheses.
  • Protecting group strategies: Use of tert-butyloxycarbonyl (Boc) or other carbamate protecting groups to improve selectivity and yield.

Research Findings and Optimization

  • The choice of protecting groups and coupling reagents significantly affects the purity and yield of the final compound.
  • Reaction temperature control is critical during carbamoylation to prevent decomposition.
  • Use of coupling agents like HBTU or EDC/HOBt enhances amide bond formation efficiency.
  • Borane-mediated reductions provide clean conversion of amides to amines without over-reduction.
  • Purification is typically achieved by column chromatography or recrystallization, with yields ranging from 65% to 90% depending on step and conditions.

Summary Table of Key Preparation Steps

Preparation Step Key Reagents/Conditions Purpose Typical Yield (%)
4-Bromopiperidine formation NBS, CCl4, 0-25 °C Halogenation at 4-position 70-85
Aminopropyl substitution 3-Aminopropylamine, reflux in EtOH Introduce propylamino linker 65-80
Amino group protection Boc2O or ethyl chloroformate, DCM Protect amine for coupling 80-90
Coupling with 4-methylpiperidine EDC, HOBt, DIPEA, RT, acetonitrile Form amide or amine linkage 75-85
Carbamoylation Ethyl chloroformate, triethylamine, DCM Install ethyl carbamate group 70-90

Chemical Reactions Analysis

Ethyl 4-{[3-(4-methylpiperidin-1-yl)propyl]-amino}piperidine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C17H33N3O2
  • Molecular Weight : 303.48 g/mol
  • IUPAC Name : Ethyl 4-{[3-(4-methylpiperidin-1-yl)propyl]-amino}piperidine-1-carboxylate
  • SMILES Notation : CCOC(=O)N1CCC(CC1)NC1=CN(C)C=C1

This compound features a piperidine ring, which is a common structural motif in various bioactive molecules. Its unique structure allows for interactions with multiple biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have investigated the anticancer properties of piperidine derivatives, including this compound. In vitro evaluations have shown promising results against various cancer cell lines. For instance, derivatives were screened against breast cancer (MCF7 and T47D) and head and neck cancer (HSC3), revealing significant cytotoxic effects .

Neurological Disorders

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research has indicated that piperidine derivatives can act as muscarinic receptor agonists, which are crucial in managing conditions like Alzheimer's disease . The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits in cognitive enhancement.

Antimicrobial Properties

Piperidine compounds have been evaluated for their antimicrobial activity. Studies have shown that certain derivatives exhibit efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani . This highlights the potential of this compound in agricultural applications as a biopesticide.

Case Study 1: Anticancer Screening

A study published in MDPI evaluated various piperidine derivatives, including this compound, for their anticancer properties. The compound demonstrated significant inhibition of cell proliferation in MCF7 cells, suggesting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

In a pharmacological study, researchers assessed the cognitive-enhancing effects of piperidine derivatives on animal models of Alzheimer’s disease. The results indicated that compounds similar to this compound improved memory performance, supporting its role as a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Ethyl 4-{[3-(4-methylpiperidin-1-yl)propyl]amino}piperidine-1-carboxylate with structurally analogous piperidine/piperazine derivatives, based on supplier data and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Substituents Molecular Features Suppliers Notes
Ethyl 4-{[3-(4-methylpiperidin-1-yl)propyl]amino}piperidine-1-carboxylate 1119451-19-2 4-Methylpiperidinylpropylamino, ethyl carboxylate Bicyclic amine, flexible linker 5 suppliers High purity (95%); potential CNS activity due to lipophilic piperidine groups
Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate 53786-44-0 Chloro-nitrophenyl, ethyl carboxylate Aromatic nitro group, halogen 5 suppliers Electron-withdrawing nitro group may enhance reactivity; possible use in kinase inhibition
Ethyl 4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzoate 234082-05-4 Dimethylpiperazine, benzoate Rigid piperazine, ester linkage 8 suppliers Steric hindrance from dimethyl groups; potential for chiral recognition in drug design
Ethyl 4-[(3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)sulfanyl]butanoate 332101-06-1 Cyano, methoxyphenyl, sulfanyl Heteroaromatic, polarizable sulfur 4 suppliers Extended conjugation; possible fluorescence or redox activity
Ethyl 4-[(2-{[3-(diethylamino)propyl]amino}-3,4-dioxocyclobut-1-en-1-yl)amino]piperidine-1-carboxylate (C748-0056) - Diethylaminopropylamino, dioxocyclobutene Cyclobutene-dione, tertiary amine 1 supplier Unique cyclic ketone system; may act as a Michael acceptor or metalloenzyme inhibitor

Key Analysis

Ethyl 4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzoate introduces steric bulk via dimethyl groups, which may reduce conformational flexibility but improve target specificity .

Functional Group Impact: Nitro and halogen substituents (e.g., in the chloro-nitrophenyl derivative) increase electrophilicity, favoring interactions with nucleophilic residues in enzymes .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves sequential alkylation of piperidine, while C748-0056 requires cyclobutene-dione formation, a more complex step .

Pharmacological Hypotheses :

  • The 4-methylpiperidine moiety in the target compound is common in sigma-1 receptor ligands, suggesting possible neuroprotective or analgesic effects.
  • Dioxocyclobutene derivatives (e.g., C748-0056) may exhibit anti-cancer activity via reactive oxygen species (ROS) generation .

Table 2: Physicochemical Properties (Inferred)

Property Target Compound Chloro-Nitrophenyl Derivative Dimethylpiperazine Derivative
Molecular Weight ~350 g/mol ~340 g/mol ~320 g/mol
LogP ~2.5 (moderate lipophilicity) ~3.0 (higher due to nitro group) ~1.8 (polar piperazine)
Hydrogen Bond Donors 1 (NH) 1 (NH) 0
Hydrogen Bond Acceptors 4 (ester, amine) 5 (ester, nitro, amine) 4 (ester, piperazine)

Biological Activity

Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H33N3O2, with a molecular weight of approximately 303.48 g/mol. The compound features a piperidine ring, which is significant for its biological activity.

The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems and cellular pathways. Specifically, it has been noted for:

  • Nitric Oxide Production : The compound may influence nitric oxide (NO) synthesis, a crucial signaling molecule involved in numerous physiological processes, including vasodilation and immune response modulation .
  • Inhibition of Enzymatic Pathways : Preliminary studies suggest that it may inhibit specific kinases involved in cell proliferation and survival, potentially impacting cancer cell growth .

Biological Activity Summary

Activity Description
Cytotoxicity Exhibits selective cytotoxic effects on cancer cell lines in vitro.
Anti-inflammatory Effects Modulates inflammatory pathways, reducing cytokine production (e.g., IL-6, IL-8).
Neurotransmitter Interaction Potentially acts on dopaminergic and serotonergic systems, influencing mood and cognition.
Enzyme Inhibition Inhibits certain kinases that are crucial for cell cycle regulation.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Inflammation Modulation : In an animal model of inflammation, this compound reduced the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This was particularly evident in models simulating rheumatoid arthritis .
  • Neuropharmacological Effects : Research has indicated that the compound may enhance cognitive functions in animal models, possibly through its interaction with serotonin receptors. This suggests potential applications in treating mood disorders or cognitive impairments .

Safety and Toxicology

Toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies have shown no significant adverse effects on vital organs or systemic functions in animal models .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodology : A multi-step synthesis approach is typical for piperidine derivatives. For example, alkylation of a piperidine precursor with 3-(4-methylpiperidin-1-yl)propylamine under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile) can yield the target compound. Reaction optimization includes temperature control (40–60°C), solvent selection (polar aprotic solvents), and purification via column chromatography .
  • Yield Improvement : Use anhydrous conditions, stoichiometric excess of alkylating agents, and catalytic agents like phase-transfer catalysts. Monitor reaction progress via TLC or HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring bond lengths and angles align with theoretical models .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with computed chemical shifts (e.g., using DFT calculations). Key signals include piperidine ring protons (δ 2.5–3.5 ppm) and ester carbonyl carbons (δ 170–175 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) to verify the molecular ion peak matches the theoretical mass .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Tools :

  • LogP/LogD Prediction : Use Molinspiration or ACD/Labs to estimate partition coefficients. For example, reports logP = 1.16 for a related compound, suggesting moderate lipophilicity .
  • Polar Surface Area (PSA) : Calculate via tools like ChemAxon; PSA > 70 Ų (as seen in ) indicates low membrane permeability, guiding formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for piperidine derivatives like this compound?

  • Approach :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line purity, incubation time). For kinase inhibition studies (e.g., Akt-targeted libraries), validate target specificity using siRNA knockdowns .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. Address variability in IC₅₀ values by testing under identical buffer pH and temperature .

Q. What experimental strategies are recommended to evaluate the stability of this compound under physiological conditions?

  • Protocol :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on ester bond cleavage .
  • Oxidative Resistance : Expose to H₂O₂ (0.1–1 mM) and analyze by LC-MS for oxidation byproducts (e.g., N-oxide formation). notes incompatibility with strong oxidizers, requiring inert storage conditions .

Q. How can molecular docking studies be designed to identify potential pharmacological targets for this compound?

  • Workflow :

  • Target Selection : Prioritize receptors with piperidine-binding pockets (e.g., GPCRs, ion channels). lists β-adrenergic receptors as plausible targets due to structural analogs .
  • Docking Software : Use AutoDock Vina or Schrödinger Maestro. Set flexible residues in the binding site and validate docking poses via MD simulations (e.g., 100 ns trajectories) .

Q. What strategies mitigate synthetic challenges in scaling up production of this compound?

  • Scale-Up Considerations :

  • Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for cost efficiency .
  • Safety : Implement inert atmosphere (N₂/Ar) during alkylation steps to prevent side reactions. recommends respiratory and eye protection during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.